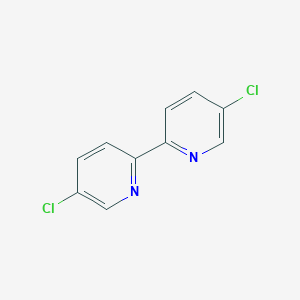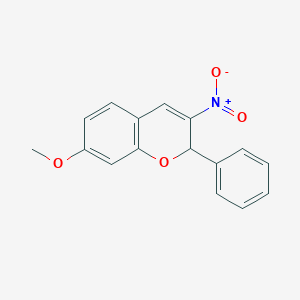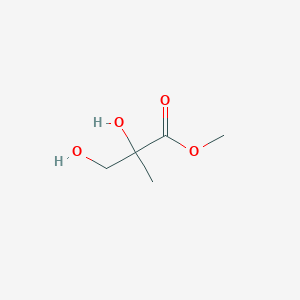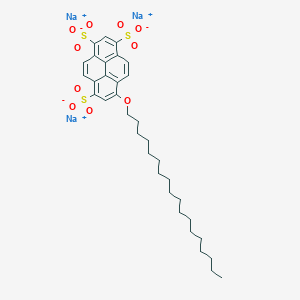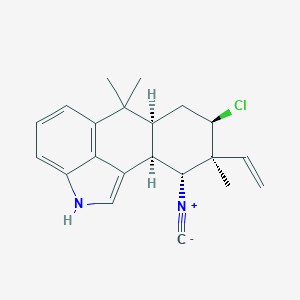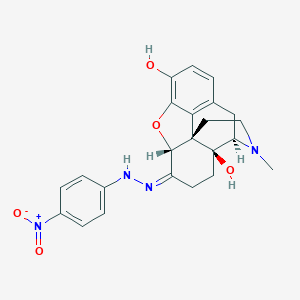
Oxypnph
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxypnph is a newly discovered chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using a unique method that involves the use of specialized equipment and techniques. The purpose of
作用机制
The mechanism of action of Oxypnph is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and to interfere with the function of certain cellular pathways. It may also have an effect on the regulation of gene expression.
生化和生理效应
Oxypnph has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It may also have neuroprotective effects and may be useful in the treatment of neurological disorders. Additionally, Oxypnph has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
实验室实验的优点和局限性
One advantage of using Oxypnph in lab experiments is its specificity. It has been shown to have activity against specific types of cancer cells and may be useful in the development of targeted cancer treatments. Additionally, Oxypnph has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar activity. However, one limitation of using Oxypnph in lab experiments is its cost. The specialized equipment and techniques required for its synthesis can be expensive, which may limit its use in certain research settings.
未来方向
There are several future directions for research on Oxypnph. One area of research is the development of new cancer treatments based on the compound's activity against cancer cells. Another area of research is the study of Oxypnph's mechanism of action and its effect on cellular pathways. Additionally, Oxypnph may have potential applications in the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Conclusion
In conclusion, Oxypnph is a newly discovered chemical compound that has potential applications in scientific research. Its synthesis method involves the use of specialized equipment and techniques, and it has been shown to have activity against certain types of cancer cells and may be useful in the treatment of neurological disorders. While there are advantages to using Oxypnph in lab experiments, such as its specificity and low toxicity, there are also limitations, such as its cost. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成方法
The synthesis of Oxypnph involves the use of specialized equipment and techniques. The process begins with the preparation of the starting materials, which are then combined in a specific order and under controlled conditions. The reaction proceeds under an inert atmosphere and at a specific temperature and pressure. The final product is purified using a combination of chromatography and recrystallization techniques.
科学研究应用
Oxypnph has potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and biochemistry. It has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer treatments. It also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, Oxypnph may be useful in the study of biochemical pathways and the development of new drugs.
属性
CAS 编号 |
101365-17-7 |
|---|---|
产品名称 |
Oxypnph |
分子式 |
C23H24N4O5 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
InChI 键 |
DPKGAKCNOIPMOW-QINNMFRESA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
规范 SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
同义词 |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



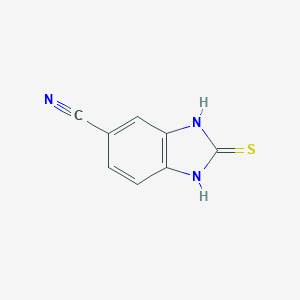
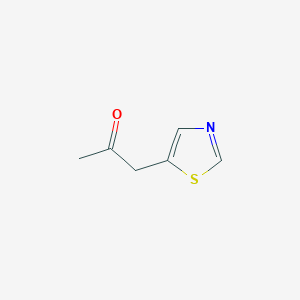
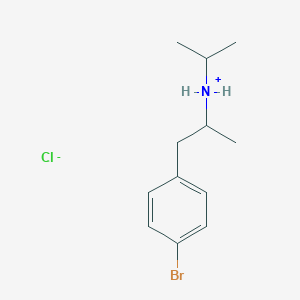
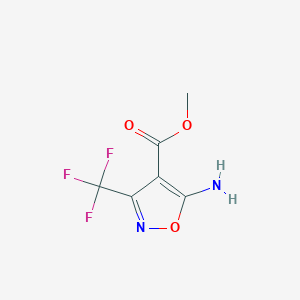
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
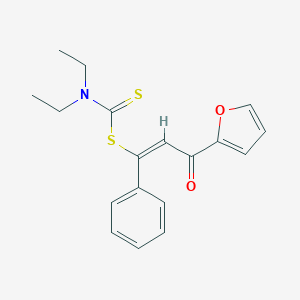
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
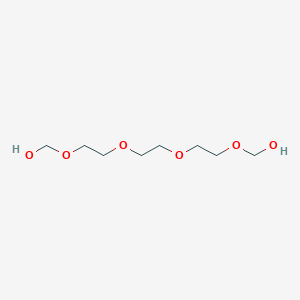
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
